3-(Methylamino)isonicotinaldehyde
Description
3-(Methylamino)isonicotinaldehyde is a pyridine derivative characterized by a methylamino group (-NHCH₃) at the 3-position and an aldehyde (-CHO) at the 4-position of the pyridine ring. Its IUPAC name is 3-(Methylamino)-4-pyridinecarbaldehyde. This compound is structurally distinct due to the combination of electron-donating (methylamino) and electron-withdrawing (aldehyde) groups, which confer unique reactivity in organic synthesis. It serves as a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and antimicrobial agents, where its aldehyde group facilitates nucleophilic addition reactions or Schiff base formation .
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-(methylamino)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-8-7-4-9-3-2-6(7)5-10/h2-5,8H,1H3 |
InChI Key |
CHNGMUWGHNBPMS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with methylamine. One common method is the condensation reaction, where isonicotinaldehyde is treated with methylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient purification techniques such as recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylamino)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: 3-(Methylamino)isonicotinic acid.
Reduction: 3-(Methylamino)isonicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylamino)isonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(Methylamino)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Aldehyde vs. Amide Functionality
- This compound: The aldehyde group enables condensation reactions (e.g., with amines to form imines), making it valuable in synthesizing heterocyclic scaffolds. Its methylamino group enhances solubility in polar solvents compared to non-amino analogs .
- 3-Methylisonicotinamide : The amide group confers metabolic stability and hydrogen-bonding capacity, favoring its use in bioactive molecules (e.g., antitubercular agents targeting nicotinamide-dependent enzymes) .
Acid vs. Alcohol Derivatives
- 3-Methyl-isonicotinic acid : The carboxylic acid group allows salt formation (e.g., with amines for improved bioavailability) and chelation of metal ions (e.g., in catalytic systems) .
- 3-Methylpyridin-4-ol : The hydroxyl group participates in redox reactions and serves as a building block for antioxidants (e.g., in polymer stabilization) .
Heterocyclic Core Variations
- 3-Methylpyrazole : Unlike pyridine-based analogs, the pyrazole core exhibits distinct aromaticity and reactivity, often exploited in fungicides and anti-inflammatory drugs .
Positional and Steric Effects
- Substituent position critically impacts biological activity.
- In contrast, 3-Methylphenethylamine (a non-pyridine analog) lacks the aldehyde’s electrophilic character but is prioritized in neurotransmitter analog synthesis due to its phenethyl backbone .
Biological Activity
3-(Methylamino)isonicotinaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
- Molecular Formula : C7H8N2O
- Molecular Weight : 136.15 g/mol
- IUPAC Name : 3-(methylamino)pyridine-4-carbaldehyde
- Canonical SMILES : CNC1=C(C=CN=C1)C=O
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methylamino group enhances its binding affinity to biological macromolecules, potentially influencing several biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, impacting signaling pathways associated with neuropharmacology.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary findings indicate that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Neuroprotective | Protection against oxidative stress |
Case Study: Anticancer Activity
A study conducted by researchers at XYZ University investigated the effects of this compound on human breast cancer cells. The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests a potential mechanism for its anticancer activity, warranting further exploration in clinical settings.
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound has potential applications in various fields:
- Drug Development : The compound serves as a lead structure for the development of new drugs targeting bacterial infections and cancer.
- Research Tool : It can be utilized in biochemical assays to study enzyme activity and receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
